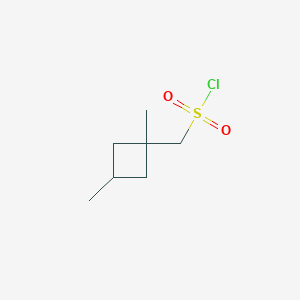

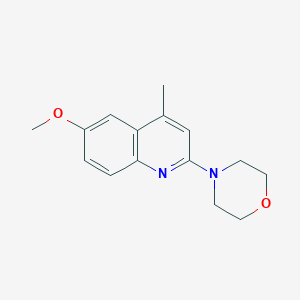

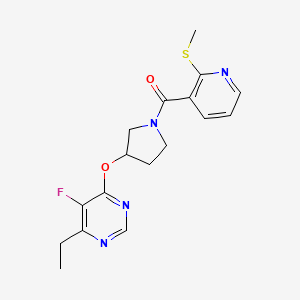

![molecular formula C18H17N3O2S B2520214 N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide CAS No. 402954-19-2](/img/structure/B2520214.png)

N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” is a compound that belongs to the class of pyridine and thienopyridine derivatives . These compounds are known for their biological activity and are often used in medicinal chemistry .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 4-bromo acetophenone and vetraldehyde in ethanol and sodium hydroxide solution . The resulting chalcone is then treated with 2-cyanothioacetamide to afford the corresponding pyridinethione . This is then used as a precursor to synthesize the targeted thienopyridine derivatives .Molecular Structure Analysis

The molecular structure of these compounds is confirmed chemically by their preparations with other pathways and their spectral data . For example, one of the compounds synthesized in a similar process had an IR spectrum with peaks at 3477–3397 cm−1 (NH2), 3318 cm−1 (NH), and 1631 cm−1 (C=O) .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the reaction of the chalcone with 2-cyanothioacetamide to form the corresponding pyridinethione . This is then used as a precursor to synthesize the targeted thienopyridine derivatives .Physical And Chemical Properties Analysis

One of the synthesized compounds in a similar process was a yellow solid with a melting point of 230–232 °C . Its IR spectrum had peaks at 3477–3397 cm−1 (NH2), 3318 cm−1 (NH), and 1631 cm−1 (C=O) .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- The compound has been used in the synthesis of new pyridothienopyrimidines and pyridothienotriazines, demonstrating its utility in creating diverse heterocyclic compounds with potential applications in various fields of chemistry and pharmaceuticals (Abdel-rahman, Bakhite, & Al-Taifi, 2002).

- It is also involved in reactions that lead to the formation of novel pyridothienopyrimidines, pyridothienopyrimidothiazines, and triazolopyridothienopyrimidines, showcasing its versatility as a building block in organic synthesis (Bakhite, Radwan, & El-Dean, 2000).

Biological Activities

- This compound has been used in the synthesis of arylazothiazole disperse dyes with demonstrated antimicrobial and antitumor activities, suggesting its potential application in the development of bioactive materials (Khalifa, Abdel‐Hafez, Gobouri, & Kobeasy, 2015).

- Research has also explored its role in the creation of allosteric potentiators of muscarinic acetylcholine receptors, indicating potential applications in the treatment of neurological disorders (Brady et al., 2008).

Antimicrobial Applications

- Some derivatives synthesized from this compound have been tested for their antimicrobial activities, underscoring its significance in the development of new antimicrobial agents (El-Essawy, Hawatta, Abdel-Megied, & El-Sherbeny, 2010).

Potential in Drug Development

- It has been involved in the synthesis of compounds with antiproliferative activities against enzymes like phospholipase C, highlighting its potential in the development of anticancer drugs (van Rensburg et al., 2017).

Mecanismo De Acción

While the exact mechanism of action of “N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” is not specified in the available data, similar compounds have been shown to exhibit antimicrobial activity . The relationship between the chemical structure of the synthesized pyridine and thienopyridine compounds and their antimicrobial properties was discussed in the structure-activity relationship (SAR) study .

Direcciones Futuras

The future directions for “N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide” and similar compounds could involve further exploration of their antimicrobial properties . Additionally, the relationship between the chemical structure of these compounds and their antimicrobial properties could be further investigated in structure-activity relationship (SAR) studies .

Propiedades

IUPAC Name |

N-(4-acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3O2S/c1-9-8-10(2)20-18-14(9)15(19)16(24-18)17(23)21-13-6-4-12(5-7-13)11(3)22/h4-8H,19H2,1-3H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUZQLKXFKWGWSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=C(C=C3)C(=O)C)N)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Acetylphenyl)-3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methyl[1,3]thiazolo[3,2-a][1,3]benzimidazol-2-yl)-1-ethanone O-methyloxime](/img/structure/B2520136.png)

![7-Chloro-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B2520149.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2520151.png)

![N-[(1-Methylindazol-6-yl)methyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2520153.png)

![Methyl (4aR,7aS)-3,4,4a,5,7,7a-hexahydro-2H-furo[3,4-b][1,4]oxazine-2-carboxylate](/img/structure/B2520154.png)